

An In-depth Technical Guide to 3,4'-Dimethylbenzophenone

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **3,4'-Dimethylbenzophenone**

Cat. No.: **B082306**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4'-Dimethylbenzophenone is an organic compound belonging to the diaryl ketone family. Its chemical structure, featuring a benzoyl group attached to a dimethyl-substituted phenyl ring, makes it a subject of interest in various chemical and industrial applications. This technical guide provides a comprehensive overview of its chemical and physical properties, spectroscopic data, synthesis protocols, and key applications, with a particular focus on its role as a photoinitiator and its potential as a scaffold in medicinal chemistry.

Core Properties of 3,4'-Dimethylbenzophenone

The fundamental properties of **3,4'-Dimethylbenzophenone** are summarized below. Its CAS Registry Number is 2571-39-3.[\[1\]](#)[\[2\]](#)

Physicochemical Properties

Property	Value
Molecular Formula	C ₁₅ H ₁₄ O ^[1] [²]
Molecular Weight	210.27 g/mol [¹][³]
Appearance	White to light yellow crystalline powder
Melting Point	45-47 °C
Boiling Point	335 °C[⁴]
Solubility	Soluble in methanol, ethanol, and acetone; Insoluble in water.[⁵]
Flash Point	>110 °C (>230 °F)

Spectroscopic Data

The following tables summarize the key spectroscopic data for the characterization of **3,4'-Dimethylbenzophenone**.

¹H NMR (400 MHz, CDCl₃)[⁶]

Chemical Shift (ppm)	Multiplicity	Assignment
7.78	m	Aromatic Protons
7.62	m	Aromatic Protons
7.56	m	Aromatic Protons
7.53	m	Aromatic Protons
7.47	m	Aromatic Protons
7.22	d	Aromatic Proton
2.34	s	Methyl Protons
2.32	s	Methyl Protons

Mass Spectrometry (Electron Ionization)[⁷]

m/z	Relative Intensity	Assignment
210	46.5%	[M] ⁺ (Molecular Ion)
133	100%	[M - C ₆ H ₅ CO] ⁺
105	35.8%	[C ₆ H ₅ CO] ⁺
77	25.4%	[C ₆ H ₅] ⁺

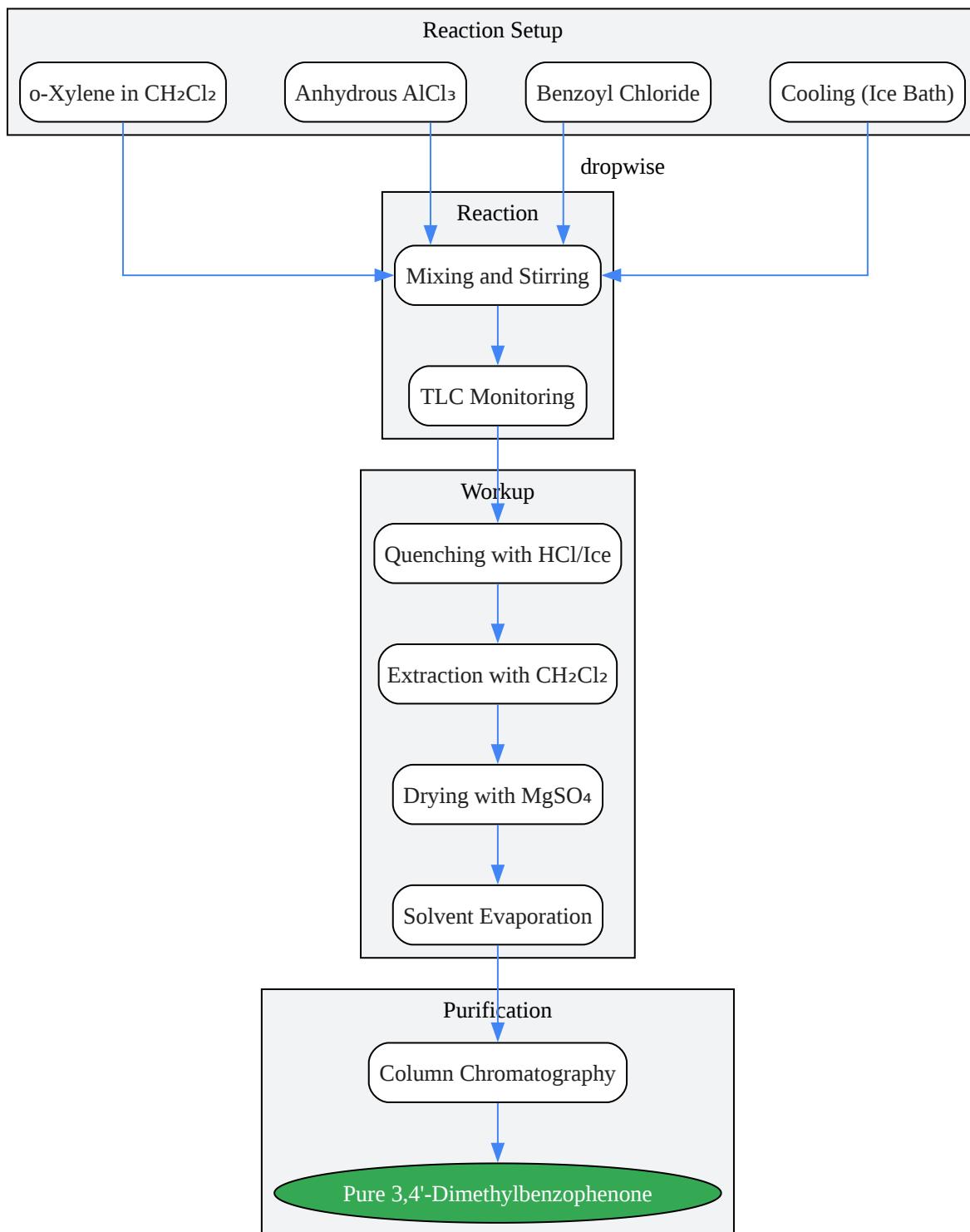
Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3050	Medium	Aromatic C-H Stretch
~2950	Medium	Aliphatic C-H Stretch
~1660	Strong	C=O Stretch (Ketone)
~1600, ~1450	Medium-Strong	Aromatic C=C Stretch

Experimental Protocols

Synthesis of 3,4'-Dimethylbenzophenone via Friedel-Crafts Acylation

This protocol describes a general method for the synthesis of unsymmetrical benzophenones, adapted for **3,4'-Dimethylbenzophenone**.


Materials:

- Benzoyl chloride
- o-Xylene
- Anhydrous aluminum chloride (AlCl₃)
- Dichloromethane (CH₂Cl₂)

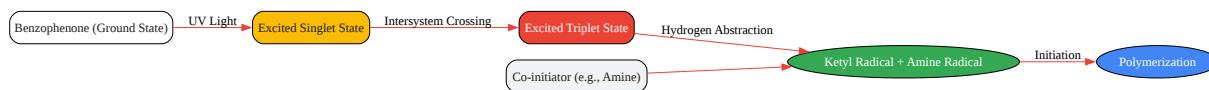
- Hydrochloric acid (HCl), dilute solution
- Anhydrous magnesium sulfate (MgSO₄)
- Silica gel for column chromatography
- Hexane and Ethyl acetate for elution

Procedure:

- In a flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve o-xylene in dichloromethane.
- Cool the mixture in an ice bath.
- Slowly add anhydrous aluminum chloride to the stirred solution.
- Add benzoyl chloride dropwise to the reaction mixture, maintaining the temperature at 0-5 °C.
- After the addition is complete, allow the reaction to stir at room temperature for several hours until completion (monitored by TLC).
- Quench the reaction by slowly pouring the mixture into a beaker of ice containing dilute hydrochloric acid.
- Separate the organic layer and extract the aqueous layer with dichloromethane.
- Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
- Filter the solution and evaporate the solvent under reduced pressure to obtain the crude product.
- Purify the crude **3,4'-Dimethylbenzophenone** by column chromatography on silica gel using a hexane/ethyl acetate gradient.
- Collect the fractions containing the pure product and evaporate the solvent to yield the final product.

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **3,4'-Dimethylbenzophenone**.


Applications in Photochemistry

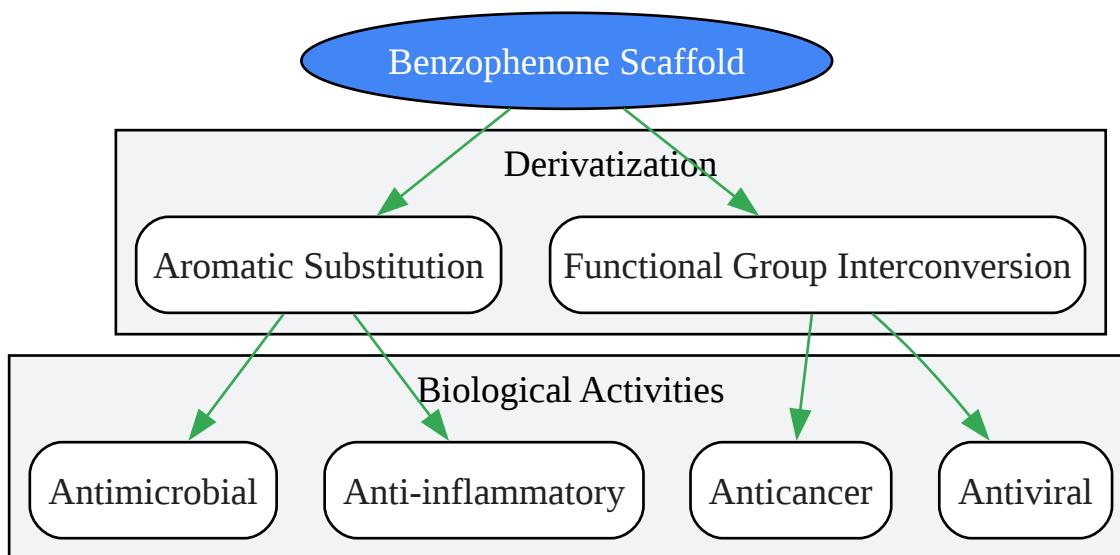
3,4'-Dimethylbenzophenone is primarily utilized as a Type II photoinitiator in UV-curable formulations such as inks, coatings, and adhesives.[5]

Mechanism of Photoinitiation

As a Type II photoinitiator, **3,4'-Dimethylbenzophenone** requires a co-initiator, typically a hydrogen donor like a tertiary amine, to generate free radicals upon exposure to UV light. The process involves the following steps:

- UV Absorption: The benzophenone molecule absorbs UV radiation, promoting it to an excited singlet state.
- Intersystem Crossing: The excited singlet state undergoes intersystem crossing to a more stable triplet state.
- Hydrogen Abstraction: The triplet state abstracts a hydrogen atom from the co-initiator.
- Radical Formation: This results in the formation of a ketyl radical from the benzophenone and a reactive radical from the co-initiator.
- Polymerization: The newly formed radicals initiate the polymerization of monomers and oligomers.

[Click to download full resolution via product page](#)


Caption: Mechanism of a Type II photoinitiator.

Potential in Drug Development and Research

While specific biological activity data for **3,4'-Dimethylbenzophenone** is not widely published, the benzophenone scaffold is a well-established privileged structure in medicinal chemistry. Numerous derivatives have shown a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

The cytotoxicity of some benzophenone derivatives, such as benzophenone-3 (oxybenzone), has been investigated, highlighting the importance of toxicological evaluation for this class of compounds.^{[8][9]} Studies on other benzophenone derivatives have shown potential as antileishmanial agents.^{[10][11]}

The structure of **3,4'-Dimethylbenzophenone** offers several points for further chemical modification, making it a valuable starting material for the synthesis of novel compounds for biological screening. Researchers can explore derivatization of the phenyl rings to modulate the compound's physicochemical properties and biological activity.

[Click to download full resolution via product page](#)

Caption: Benzophenone scaffold in medicinal chemistry.

Safety and Handling

3,4'-Dimethylbenzophenone should be handled with care in a well-ventilated area. It is known to cause skin and eye irritation.^[3] Appropriate personal protective equipment, including gloves

and safety glasses, should be worn. Store in a cool, dry place away from incompatible materials.

Conclusion

3,4'-Dimethylbenzophenone is a versatile chemical with established applications in photochemistry and potential as a building block in drug discovery. This guide provides essential technical information to support its use in research and development. Further investigation into the specific biological activities of **3,4'-Dimethylbenzophenone** and its derivatives is warranted to fully explore its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3,4-Dimethylbenzophenone [webbook.nist.gov]
- 2. 3,4-Dimethylbenzophenone [webbook.nist.gov]
- 3. 3,4-Dimethylbenzophenone | C15H14O | CID 75730 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3,4-Dimethylbenzophenone [webbook.nist.gov]
- 5. CAS 2571-39-3: 3,4-Dimethylbenzophenone | CymitQuimica [cymitquimica.com]
- 6. 3,4-Dimethylbenzophenone(2571-39-3) 1H NMR [m.chemicalbook.com]
- 7. 3,4-Dimethylbenzophenone(2571-39-3) MS [m.chemicalbook.com]
- 8. Cytotoxicity of benzophenone-3, an organic ultraviolet filter, caused by increased intracellular Zn²⁺ levels in rat thymocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of the anti-androgenic and cytotoxic effects of benzophenone-3 in male Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scielo.br [scielo.br]
- 11. researchgate.net [researchgate.net]

- To cite this document: BenchChem. [An In-depth Technical Guide to 3,4'-Dimethylbenzophenone]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b082306#3-4-dimethylbenzophenone-cas-number-and-properties\]](https://www.benchchem.com/product/b082306#3-4-dimethylbenzophenone-cas-number-and-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com